molecular formula C9H7NO3 B1598249 1-Nitro-4-(prop-2-yn-1-yloxy)benzene CAS No. 17061-85-7

1-Nitro-4-(prop-2-yn-1-yloxy)benzene

Cat. No.: B1598249
CAS No.: 17061-85-7
M. Wt: 177.16 g/mol
InChI Key: TXSHDUNPZCVHHF-UHFFFAOYSA-N
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Description

1-Nitro-4-(prop-2-yn-1-yloxy)benzene is a chemical compound with the molecular formula C9H7NO3 . It has an average mass of 177.157 Da and a monoisotopic mass of 177.042587 Da .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One method involves the reaction between 4-nitrophenol and propargyl bromide in a solid-liquid biphasic phase transfer catalytic system using potassium carbonate as base at 40°C . Another method involves the use of iron and ammonium chloride in ethanol and water at 70°C .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a nitro group (NO2) and a prop-2-yn-1-yloxy group .

Scientific Research Applications

Synthesis and Characterization in Heterocyclic Systems

A study by (Taia et al., 2020) discusses the synthesis of heterocyclic systems derived from eugenol derivatives, including 1-Nitro-4-(prop-2-yn-1-yloxy)benzene. These derivatives were evaluated for antiproliferative activity against various cancer cell lines, highlighting their potential in medicinal chemistry.

Crystal Structure Analysis

(Ezhilarasi et al., 2015) focused on the crystal structure of a related compound, bis(prop-2-yn-1-yl) 5-nitroisophthalate, demonstrating the importance of such compounds in the field of crystallography and materials science.

Fluorescent Probes and Photochemistry

(Minuti et al., 2016) reported the use of stable aromatic nitrile oxides, including derivatives of this compound, for developing fluorescent probes. These findings are significant for advancements in photochemical applications and imaging techniques.

Vicarious Nucleophilic Substitution Reactions

Research by (Beier et al., 2011) explored the vicarious nucleophilic substitution reactions of nitro(pentafluorosulfanyl)benzenes, including this compound, demonstrating its relevance in organic synthesis.

Synthesis of Novel Hydrazine Analogues

In a study by (Kıvrak et al., 2018), novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine analogues were synthesized, showcasing the compound's role in creating new chemical entities with potential biological activities.

Boron Fluorescent Complexes in Bioassays

(Moiola et al., 2019) investigated the use of boron fluorescent complexes derived from this compound in activity-based protein profiling assays, underlining its utility in biochemistry and molecular biology.

Molecular Electronic Devices

(Chen et al., 1999) utilized a molecule containing a derivative of this compound in a molecular electronic device, showing its potential in the field of electronics and materials science.

Mechanism of Action

The mechanism of action of 1-Nitro-4-(prop-2-yn-1-yloxy)benzene is not well-studied. As a nitro compound, it may undergo reactions typical of this class of compounds, such as reduction to form amines .

Safety and Hazards

1-Nitro-4-(prop-2-yn-1-yloxy)benzene is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It should be handled with care, and appropriate safety measures should be taken when handling this compound .

Properties

IUPAC Name

1-nitro-4-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSHDUNPZCVHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389446
Record name 1-nitro-4-(prop-2-ynyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17061-85-7
Record name 1-nitro-4-(prop-2-ynyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitrophenol (1.00 g, 7.19 mmol), propargyl bromide (80 wt % in toluene; 0.788 mL, 7.09 mmol), and K2CO3 (1.08 g, 7.84 mmol) were combined and stirred in acetone (16.0 mL) at 60° C. for 18 h. The reaction mixture was cooled to room temperature and diluted with water (200 mL). 4-(prop-2-ynyloxy)nitrobenzene was isolated as a white solid by suction filtration (1.12 g). 1H NMR (CDCl3): δ 8.22 (d, J=9.0 Hz, 2H), 7.05 (d, J=9.0 Hz, 2H), 4.80 (d, J=2.4 Hz, 2H), 2.59 (t, J=2.4 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.788 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.08 g
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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